N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine
Description
N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and material science .
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-3-5-16-9-11(8-13-16)12-7-10-4-6-15(2)14-10/h4,6,8-9,12H,3,5,7H2,1-2H3 |
InChI Key |
NGLGVVRGWCJAGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=NN(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 1-propyl-1H-pyrazol-4-amine under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often carried out in the presence of a base and an appropriate solvent
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted pyrazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.
Anticancer Properties :
Research indicates that pyrazole derivatives, including N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine, show promising anticancer effects. Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast and lung cancers. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against HepG2 (liver cancer) and A549 (lung cancer) cell lines .
Antimicrobial Activity :
The antimicrobial properties of pyrazole derivatives are well-documented. Compounds in this class have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, often displaying significant inhibitory effects comparable to standard antibiotics. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects :
this compound has been evaluated for its anti-inflammatory potential. Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting their potential use in treating inflammatory diseases .
Potential Therapeutic Uses
Given its diverse biological activities, this compound holds potential for various therapeutic applications:
Cancer Therapy :
Due to its anticancer properties, this compound could be developed into a novel therapeutic agent for treating different types of cancer.
Infectious Diseases :
Its antimicrobial activity suggests possible applications in developing new antibiotics or treatments for resistant bacterial infections.
Inflammatory Disorders :
The anti-inflammatory effects indicate potential use in managing conditions such as rheumatoid arthritis or inflammatory bowel disease.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives similar to this compound:
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways . Specific pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
- N-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]-N’-phenylurea
- 3-(1-methyl-1H-pyrazol-5-yl)acrylic acid
- 5-amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide .
Comparison: N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Biological Activity
N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C15H25N5 |
| Molecular Weight | 275.39 g/mol |
| IUPAC Name | 1-(2-methyl-5-propan-2-ylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine |
| InChI | InChI=1S/C15H25N5/c1-5-6... |
| InChI Key | CMBWNZZBUCBVCZ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)CNCC2=CC(=NN2C)C(C)C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may exert its effects by:
- Inhibiting Enzymatic Activity : Preliminary studies suggest that this compound can inhibit certain kinases, which play crucial roles in cell signaling, proliferation, and survival .
- Modulating Cell Signaling : The compound's structure allows it to bind effectively to ATP-binding sites on kinases, potentially altering their activity and influencing downstream signaling pathways related to cancer and neurodegenerative diseases .
Anticancer Properties
Recent research has highlighted the anticancer potential of pyrazole derivatives, including this compound. Notable findings include:
- Inhibition of Cancer Cell Lines : Studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, such as pancreatic ductal adenocarcinoma (PANC-1) and others .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokine release and modulate pathways associated with inflammation, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives:
- Kinase Inhibition Study : A series of pyrazole-based compounds were evaluated for their ability to inhibit casein kinase 1 (CK1), revealing selective inhibition that could lead to therapeutic applications in neurodegenerative disorders .
- Cytotoxicity Assessment : Compounds structurally related to N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amines were screened against multiple cancer cell lines. For instance, one derivative demonstrated an IC50 value of 3.79 µM against MCF7 cells, indicating significant cytotoxicity .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins at the molecular level, enhancing our understanding of their mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
